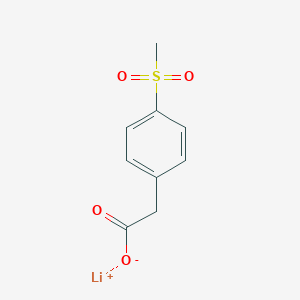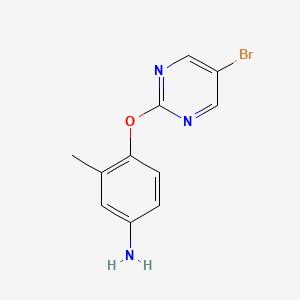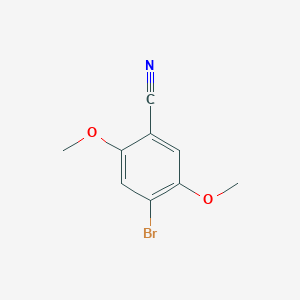
2-Chloro-benzenebutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-benzenebutanol is an organic compound that features a benzene ring substituted with a chlorine atom and a butanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-benzenebutanol typically involves the chlorination of benzenebutanol. One common method is the electrophilic aromatic substitution reaction, where benzenebutanol is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve moderate temperatures and controlled addition of chlorine to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of a nucleophile.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-benzenebutanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes .
Wirkmechanismus
The mechanism of action of 2-Chloro-benzenebutanol involves its interaction with cellular components. As a detergent, it disrupts the lipid structure of cell membranes, increasing cell permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, it can induce cell toxicity by causing cell retraction and cessation of normal cellular activities .
Vergleich Mit ähnlichen Verbindungen
Chlorobenzene: A simpler compound with a single chlorine atom on the benzene ring.
Chlorobutanol: An alcohol-based preservative with similar antimicrobial properties.
Benzyl Chloride: Another chlorinated benzene derivative used in organic synthesis
Uniqueness: 2-Chloro-benzenebutanol is unique due to its combination of a chlorinated benzene ring and a butanol group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13ClO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 |
InChI-Schlüssel |
GFHDQUWZAMEBHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


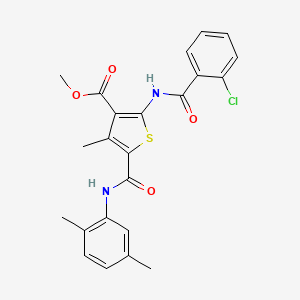
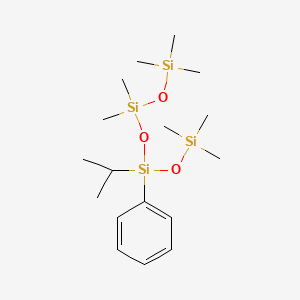



![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)


